2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole
Description
2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is a tetrasubstituted imidazole derivative featuring a 1H-imidazole core substituted at positions 1, 4, and 5 with phenyl groups. The position 2 substituent comprises a sulfanyl (-S-) group linked to a 2-(4-methylphenoxy)ethyl chain. This structure combines aromatic bulk (triphenyl groups) with a flexible sulfur-containing side chain, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C30H26N2OS |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-1,4,5-triphenylimidazole |
InChI |
InChI=1S/C30H26N2OS/c1-23-17-19-27(20-18-23)33-21-22-34-30-31-28(24-11-5-2-6-12-24)29(25-13-7-3-8-14-25)32(30)26-15-9-4-10-16-26/h2-20H,21-22H2,1H3 |
InChI Key |
YAIWRDJGOAWCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
The foundational method involves the condensation of 1,2-diketones (e.g., benzil), aldehydes (e.g., benzaldehyde), and ammonium acetate under acidic conditions. The mechanism proceeds via:
-
Formation of the imidazole ring through cyclization of the Schiff base intermediate.
-
Substitution at the sulfur site using 2-(4-methylphenoxy)ethanethiol to introduce the sulfanyl group.
Typical Conditions :
Yield Optimization
| Catalyst | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| NH₄OAc | Glacial AcOH | 24 | 69.6 | |
| H₂SO₄·SiO₂ | Acetonitrile | 24 | 74 | |
| Trichloromelamine | Solvent-free | 1 | 92 |
Trichloromelamine under solvent-free conditions achieves the highest yield (92%) by accelerating cyclization via electrophilic chlorine intermediates.
Acid-Catalyzed Quaternization
Tosic Acid-Mediated Synthesis
A two-step protocol is employed:
-
Synthesis of 2,4,5-triphenyl-1H-imidazole via benzil-aldehyde condensation.
-
Quaternization with 2-(4-methylphenoxy)ethanethiol using para-toluenesulfonic acid (TsOH) in acetonitrile.
Reaction Conditions :
Key Advantage : High regioselectivity for sulfur substitution at the 2-position.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation replaces conventional heating, reducing reaction times from 24 hours to 2 hours.
Procedure :
-
Mix benzil (2.5 g), benzaldehyde (1.5 mL), NH₄OAc (5 g), and CuSO₄ (2.5 mL) in glacial AcOH.
Results :
| Method | Yield (%) | Purity (TLC Rf) |
|---|---|---|
| Traditional | 69.6 | 0.85 |
| Microwave-assisted | 90.9 | 0.75 |
Microwave synthesis enhances yield by 21.3% and reduces byproduct formation.
Catalyst-Promoted Methods
Trichloromelamine as a Chlorine Source
Trichloromelamine (TCM) generates Cl⁺ ions under heat, facilitating imidazole ring formation.
Optimized Protocol :
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Classical Condensation | 69–92 | 3–24 | Moderate (solvents) | High |
| Acid-Catalyzed | 74 | 24 | High (toxic byproducts) | Moderate |
| Microwave-Assisted | 90.9 | 2 | Low | High |
| Trichloromelamine | 92 | 1 | Low | High |
Key Insight : Microwave and TCM methods outperform classical approaches in yield and sustainability.
Recent Advances (2024–2025)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole, have been studied for their antimicrobial properties. Research indicates that modifications in the substituents on the imidazole nucleus can enhance their efficacy against various pathogens. The compound's structural similarity to histidine allows it to interact effectively with protein molecules, which is crucial for its antimicrobial action .
Anti-inflammatory and Analgesic Properties
Studies have shown that imidazole derivatives exhibit significant anti-inflammatory and analgesic activities. The ability of this compound to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Its pharmacodynamic characteristics suggest that it could be effective at high concentrations in inhibiting inflammatory responses .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Imidazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique structure of this compound may enhance its effectiveness compared to other imidazole-based compounds .
Conductive Polymers
Due to its electronic properties, this compound can be utilized in the development of conductive polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices can improve their conductivity and stability.
Sensor Development
The reactivity of the sulfanyl group allows for potential applications in sensor technology. By modifying the compound's structure or integrating it into sensor platforms, it may be possible to develop sensitive detection systems for environmental monitoring or biomedical applications.
Synthesis and Derivatives
The synthesis of this compound can be approached through various methods that focus on optimizing yield and purity. Understanding the synthetic routes is crucial for producing derivatives with enhanced biological or chemical properties. Research into different synthetic strategies continues to reveal new ways to modify the compound for specific applications.
Study on Antimicrobial Efficacy
A recent study highlighted the antimicrobial efficacy of imidazole derivatives against resistant strains of bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli when tested in vitro. This underscores its potential as a lead compound in antibiotic development.
Research on Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of imidazole derivatives. The study demonstrated that this compound effectively reduced pro-inflammatory cytokine levels in cellular models of inflammation. These findings support further exploration into its therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions. The phenyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfanyl-ether side chain introduces conformational flexibility and moderate lipophilicity, contrasting with rigid aromatic substituents (e.g., nitrophenyl) or small alkyl groups (e.g., ethyl) .
Physicochemical Properties
Predicted properties of the target compound (based on analogs):
Notes:
- High melting points in nitro/halogen derivatives correlate with strong intermolecular forces (e.g., π-stacking), whereas the target’s flexible side chain may reduce crystallinity .
Biological Activity
The compound 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C30H26N2O2S
- CAS Number : 340738-44-5
- Molecular Weight : 478.60 g/mol
The structure features a triphenyl imidazole core with a sulfanyl group attached to an ethyl chain linked to a 4-methylphenoxy moiety. This unique arrangement is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains:
- Antibacterial Activity :
| Compound | Zone of Inhibition (mm) | Reference |
|---|---|---|
| 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-imidazole | TBD | Current Study |
| Ciprofloxacin | 28 (E. coli) | |
| Amikacin | 32 (P. aeruginosa) |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives have also been explored. Compounds similar to this compound were assessed for their ability to reduce inflammation in vitro:
- In Vitro Testing : The compound was tested against inflammatory markers using phenylbutazone as a reference drug. Results indicated that certain derivatives exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .
Other Pharmacological Activities
Imidazole derivatives are known for a wide range of biological activities including:
- Antidiabetic
- Antitumor
- Antiviral
- Antioxidant
These activities stem from the ability of imidazole compounds to interact with various biological targets, influencing metabolic pathways and cellular functions .
Synthesis and Evaluation
A study synthesized several analogs of imidazole derivatives and evaluated their biological activities. The findings highlighted that modifications in the structure significantly impacted their antimicrobial and anti-inflammatory efficacy:
- Synthesis Method : A one-pot synthesis approach was utilized for creating these compounds, enhancing yield and purity .
- Evaluation Metrics : The Minimum Inhibitory Concentration (MIC) was determined for various bacterial strains, providing insights into the potency of each derivative.
- Results Summary :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving substituted imidazole precursors, thiol-ether linkages, and aryl halides. Key steps include:
- Condensation : Reacting 1,4,5-triphenyl-1H-imidazole with 2-(4-methylphenoxy)ethanethiol under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the sulfanyl bridge .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproducts from competing substitution reactions .
- Yield Optimization : Lower temperatures (0–25°C) minimize side reactions, while extended reaction times (24–48 hrs) ensure complete thiolate nucleophilic attack .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD) : Resolve the imidazole ring conformation and sulfanyl-ether bond geometry, as demonstrated for analogous triphenylimidazoles .
- NMR : Use - and -NMR to confirm substituent positions. For example, the methylphenoxy group shows distinct aromatic proton splitting (δ 6.7–7.2 ppm) and a singlet for the methyl group (δ 2.3 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~545.2 g/mol) and fragmentation patterns to confirm the sulfanyl-ethylphenoxy moiety .
Q. What spectroscopic techniques are most effective for monitoring its stability under varying pH conditions?
- Methodological Answer :
- UV-Vis Spectroscopy : Track absorbance changes at λ~270 nm (imidazole π→π* transitions) to detect hydrolysis or oxidation .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify degradation products, particularly under acidic (pH <3) or basic (pH >10) conditions .
Advanced Research Questions
Q. How do electronic effects of the 4-methylphenoxy and sulfanyl groups influence the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO/LUMO). The electron-donating methylphenoxy group raises HOMO energy, enhancing nucleophilicity at the imidazole N3 position .
- Experimental Validation : Compare reaction rates with control compounds lacking substituents. For example, sulfanyl groups in similar imidazoles increase thiol-disulfide exchange propensity in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., antifungal vs. cytotoxic activity)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified phenoxy/sulfanyl groups to isolate contributing moieties. For instance, replacing 4-methylphenoxy with 4-fluorophenoxy reduces cytotoxicity while retaining antifungal activity .
- Dose-Response Profiling : Use MIC (Minimum Inhibitory Concentration) assays against fungal strains (e.g., Candida albicans) alongside mammalian cell viability tests (e.g., MTT assay) to identify therapeutic windows .
Q. How can computational tools streamline reaction design for novel derivatives?
- Methodological Answer :
- Reaction Pathway Prediction : Employ software like ICReDD’s quantum-chemical reaction search to simulate intermediates and transition states. For example, predict regioselectivity in electrophilic substitutions at the imidazole C2 position .
- Machine Learning : Train models on existing imidazole reaction databases to forecast optimal solvents/catalysts. Prior studies achieved >85% accuracy in predicting yields for sulfanyl-substituted heterocycles .
Q. What environmental persistence or degradation pathways should be evaluated for this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 5–9) via LC-MS to identify hydrolysis products (e.g., 1,4,5-triphenylimidazole and sulfonic acid derivatives) .
- Photolysis Experiments : Expose to UV light (λ=254 nm) and analyze by GC-MS for aryl ring cleavage or sulfoxide formation, as seen in analogous chlorinated imidazoles .
Data Contradiction and Reproducibility
Q. How can researchers address variability in synthetic yields across laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt inert atmosphere (N₂/Ar) during thiol-ether formation to prevent oxidation of the sulfanyl group, a common source of yield inconsistency .
- Interlaboratory Validation : Share raw NMR/XRD data via platforms like PubChem or Zenodo to benchmark purity thresholds (>95% by HPLC) .
Tables of Key Parameters
| Parameter | Optimal Value | Evidence Source |
|---|---|---|
| Synthetic Yield | 65–75% (after purification) | |
| Melting Point | 148–152°C | |
| LogP (Octanol-Water) | 4.2 (predicted) | |
| UV λmax (MeOH) | 268 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
